N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone

Description

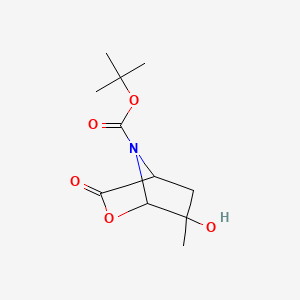

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone (CAS: 113775-22-7) is a bicyclic lactone featuring a Boc (tert-butoxycarbonyl)-protected amine group. Its molecular formula is C₁₀H₁₅NO₄ (MW: 213.23 g/mol), with a stereochemical configuration denoted by the SMILES string: CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)O2 . Key properties include a melting point of 109–114°C, 97% purity, and a γ-lactone ring fused to a pyrrolidine scaffold. This compound is primarily utilized in organic synthesis as a chiral building block or intermediate for pharmaceuticals due to its stereochemical rigidity and protective group stability .

Properties

Molecular Formula |

C11H17NO5 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

tert-butyl 6-hydroxy-6-methyl-3-oxo-2-oxa-7-azabicyclo[2.2.1]heptane-7-carboxylate |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(14)12-6-5-11(4,15)8(12)16-7(6)13/h6,8,15H,5H2,1-4H3 |

InChI Key |

UGPDRZBYMODNFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2C(=O)OC1N2C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group using a tert-butyloxycarbonyl (BOC) group. The reaction conditions usually require the use of BOC anhydride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the lactone carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted lactones or amides.

Scientific Research Applications

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceutical intermediates.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Isotenuifolide and Tenuifolide A (γ-Lactones with Unsaturated Chains)

Isotenuifolide (C₃₂H₅₈O₃, MW: 506.80 g/mol) and tenuifolide A are natural γ-lactones containing β-hydroxy-γ-methylene-α,β-unsaturated lactone units and long aliphatic chains (e.g., heptacosylidene) . Key distinctions include:

- Structural Complexity : Isotenuifolide’s large aliphatic chain (46 protons in δ 1.27 region) contrasts with the compact pyrrolidine-Boc system in the target compound .

- Functional Groups : Both feature γ-lactones, but isotenuifolide lacks a Boc group and has an α,β-unsaturated lactone (IR: 1,776 cm⁻¹ for lactone; UV: 227 nm for conjugated system) .

- Stereochemistry : Isotenuifolide has an R-configuration at C-4, while the target compound’s L-pyrrolidine backbone imposes distinct stereoelectronic effects .

Table 1 : Comparison with Isotenuifolide

| Property | N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine Lactone | Isotenuifolide |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ | C₃₂H₅₈O₃ |

| Key Functional Groups | Boc-protected amine, γ-lactone | α,β-unsaturated γ-lactone, hydroxy |

| Molecular Weight | 213.23 g/mol | 506.80 g/mol |

| Configuration | L-pyrrolidine | R-configuration at C-4 |

| Source | Synthetic | Natural (marine-derived) |

Comparison with 8-Hydroxybriarane Diterpenoids

8-Hydroxybriarane diterpenoids (e.g., Compounds 8, 9, 10) are marine-derived γ-lactones with ester and acetate substituents . For example, Compound 10 (C₂₂H₃₀O₈, MW: 422.47 g/mol) differs structurally by:

- Size and Complexity: Briaranes are diterpenoids (20 carbons), far larger than the target compound.

- Functionalization : They feature multiple hydroxyl and acetate groups (e.g., C-12 acetoxyl in Compound 10) absent in the Boc-protected lactone .

- Applications : Briaranes are studied for anti-inflammatory activity, whereas the Boc-lactone serves as a synthetic intermediate .

Comparison with Val-SN-38 and SN-38 (Lactone Stability)

Both exist in lactone (active) and carboxylate (inactive) forms. Key findings:

Comparison with Boc-Protected Analogs

lists Boc-protected amines (e.g., N-Boc-4-methylazepane-4-carboxylic acid, CAS: 1027512-23-7) but none are lactones . Differences include:

Comparison with Simple Lactones (e.g., 4-Nonalactone)

Contrasts include:

- Applications: 4-Nonalactone is used in food flavoring, whereas the Boc-lactone is for synthetic chemistry.

- Complexity : The Boc-lactone’s fused ring system enables chiral induction, unlike linear lactones .

Table 2: Comparison with 4-Nonalactone

| Property | This compound | 4-Nonalactone |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ | C₉H₁₆O₂ |

| Functional Groups | Boc-amine, γ-lactone | γ-lactone |

| Molecular Weight | 213.23 g/mol | 156.22 g/mol |

| Applications | Pharmaceutical synthesis | Food flavoring |

Q & A

Q. What are the recommended methodologies for synthesizing N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, and how can purity be optimized?

Synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by hydroxylation and lactonization. A common approach is to use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) to protect the amine. Subsequent oxidation or hydroxylation at the 4-position is performed using reagents like m-CPBA or OsO₄, followed by lactone ring closure via acid catalysis. Purity optimization requires recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with 5–20% MeOH in DCM). Purity ≥97% is achievable, as confirmed by HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the stereochemical configuration of this compound?

Use 1H/13C NMR to analyze coupling constants (e.g., J-values for axial/equatorial protons) and polarimetry to confirm optical rotation. For example, the (S)-configuration at the 4-methyl group can be validated via NOESY correlations between the Boc carbonyl and methyl protons. High-resolution mass spectrometry (HRMS) with ESI+ ionization further confirms molecular integrity. Comparative analysis with known stereoisomers (e.g., cis-fluoro derivatives) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can this lactone be utilized in multi-step natural product synthesis, particularly for introducing stereochemical complexity?

The lactone serves as a chiral building block for alkaloids or peptidomimetics. For example:

- Ring-opening functionalization : React with Grignard reagents (e.g., MeMgBr) to generate substituted pyrrolidines.

- Peptide coupling : Deprotect the Boc group (TFA/DCM) and couple with amino acids using HATU/DIPEA.

- Boronic ester cross-coupling : Derivatives like N-Boc-4-(pinacol boronate)-pyrrolidine (see []) enable Suzuki-Miyaura reactions for aryl/heteroaryl introductions. Ensure anhydrous conditions and Pd(PPh₃)₄ catalysis (1–5 mol%) in DME/EtOH at 80°C .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 109–114°C vs. literature values) may arise from polymorphism or residual solvents. Mitigation strategies:

- Thermogravimetric analysis (TGA) : Check for solvent loss below 100°C.

- Differential scanning calorimetry (DSC) : Identify polymorphic transitions.

- Recrystallization : Use a single solvent system (e.g., ethanol/water) to standardize crystal form. Cross-validate spectral data (NMR, IR) with computational models (e.g., DFT-predicted chemical shifts) .

Q. What experimental precautions are critical for maintaining the stability of this compound during storage and reactions?

- Storage : Keep at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the lactone ring. Desiccate with silica gel to avoid moisture uptake.

- Reaction conditions : Avoid strong bases (e.g., NaOH) that may cleave the Boc group prematurely. For acidic deprotection, limit TFA exposure to <2 hours at 0°C. Monitor lactone stability via in situ FTIR (C=O stretch at ~1770 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.